molecular formula C15H14BrNO3 B2745410 6-Bromonaphthalen-2-yl morpholine-4-carboxylate CAS No. 431980-82-4

6-Bromonaphthalen-2-yl morpholine-4-carboxylate

Cat. No.: B2745410
CAS No.: 431980-82-4
M. Wt: 336.185
InChI Key: UDZBJPWFFFXACT-UHFFFAOYSA-N
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Description

6-Bromonaphthalen-2-yl morpholine-4-carboxylate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromonaphthalen-2-yl morpholine-4-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromonaphthalen-2-yl morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming naphthalen-2-yl morpholine-4-carboxylate.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Naphthalen-2-yl morpholine-4-carboxylate

    Substitution: Various substituted naphthalen-2-yl morpholine-4-carboxylates

Scientific Research Applications

6-Bromonaphthalen-2-yl morpholine-4-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromonaphthalen-2-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The bromine substituent plays a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

6-Bromonaphthalen-2-yl morpholine-4-carboxylate can be compared with other similar compounds, such as:

    Naphthalen-2-yl morpholine-4-carboxylate: Lacks the bromine substituent, resulting in different reactivity and applications.

    6-Chloronaphthalen-2-yl morpholine-4-carboxylate: Similar structure but with a chlorine substituent, leading to variations in chemical properties and reactivity.

    6-Fluoronaphthalen-2-yl morpholine-4-carboxylate:

Properties

IUPAC Name

(6-bromonaphthalen-2-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-13-3-1-12-10-14(4-2-11(12)9-13)20-15(18)17-5-7-19-8-6-17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZBJPWFFFXACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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